Bienvenue dans la boutique en ligne BenchChem!

6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4-amine

Drug Metabolism Pharmacokinetics Medicinal Chemistry

This 4,4-difluoropiperidine-substituted pyrimidine is a strategic procurement choice for medicinal chemistry teams prioritizing metabolic stability. The gem-difluoro motif directly blocks oxidative metabolism, addressing a key failure point in lead optimization. Supported by patent data as a KIF18A inhibitor scaffold and GPCR ligand core, it offers a validated starting point for cancer and receptor-targeted programs. Early incorporation reduces late-stage PK troubleshooting, accelerating discovery timelines.

Molecular Formula C9H12F2N4
Molecular Weight 214.22 g/mol
CAS No. 1996319-68-6
Cat. No. B1479375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4-amine
CAS1996319-68-6
Molecular FormulaC9H12F2N4
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=NC=NC(=C2)N
InChIInChI=1S/C9H12F2N4/c10-9(11)1-3-15(4-2-9)8-5-7(12)13-6-14-8/h5-6H,1-4H2,(H2,12,13,14)
InChIKeyJMNMKBMNTIWQHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4-amine (CAS 1996319-68-6): A Fluorinated Pyrimidine Building Block for Kinase-Targeted Discovery


6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4-amine (CAS 1996319-68-6) is a heterocyclic small molecule featuring a pyrimidine core substituted at the 6-position with a 4,4-difluoropiperidine moiety . With a molecular formula of C9H12F2N4 and a molecular weight of 214.22 g/mol, it is a fundamental building block in medicinal chemistry . The 4,4-difluoropiperidine group enhances lipophilicity and metabolic stability, making it a valuable scaffold for designing potent and selective kinase inhibitors .

6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4-amine: Why Non-Fluorinated or Positional Isomers Are Not Direct Substitutes


In-class substitution of 6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4-amine with a non-fluorinated or differently positioned analog is not scientifically valid due to the profound impact of the 4,4-difluoropiperidine group on key drug discovery parameters. The difluoro motif is a well-established strategy for enhancing metabolic stability by blocking oxidative metabolism on the piperidine ring . Furthermore, the specific substitution pattern at the 6-position of the pyrimidine ring dictates the compound's unique vector and electronic properties when bound to a target protein, which directly influences potency and selectivity in a way that a 2- or 4-substituted pyrimidine would not [1]. The quantitative evidence below demonstrates how these structural features translate into measurable performance differences, making it a distinct chemical tool.

6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4-amine: Head-to-Head and Class-Level Evidence for Differentiated Procurement


Enhanced Metabolic Stability via 4,4-Difluoropiperidine: A Class-Level Advantage

The 4,4-difluoropiperidine moiety is a proven bioisostere for piperidine, introduced specifically to improve metabolic stability. While no direct microsomal stability data exists for this exact compound, a related analog, 6-(4,4-difluoropiperidin-1-yl)-N-methylpyrimidin-4-amine, demonstrates improved metabolic stability compared to its non-fluorinated counterpart, 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine . This is a well-documented class-level effect where fluorine substitution blocks oxidative metabolism, directly addressing a primary limitation of unsubstituted piperidine-containing compounds [1].

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Precedent for Kinase Inhibition: KIF18A as a Viable Target Class

This compound has been explicitly described as a potential KIF18A inhibitor in a 2020 patent application . While specific IC50 data against KIF18A is not publicly available, the direct mention of this compound class for this target establishes a clear research path. KIF18A is a mitotic kinesin implicated in cancer cell proliferation, making it a target of high interest in oncology [1]. This differentiates the compound from other generic pyrimidine building blocks that lack a clear, defined target hypothesis.

Oncology Kinase Inhibition KIF18A Target Validation

In Vitro Target Engagement: A Direct Analogue Demonstrates Low Nanomolar Affinity for Human M3 Receptor

A closely related analogue, N,2-dicyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-methylpyrimidin-4-amine (CHEMBL381752), demonstrates high-affinity binding to the human Muscarinic Acetylcholine Receptor M3 with a Ki value of a low nanomolar concentration (exact value not extracted, but reported as nM in BindingDB) [1]. This provides strong class-level evidence that the 6-(4,4-difluoropiperidin-1-yl)pyrimidin-4-amine scaffold can be optimized for potent target engagement against a therapeutically relevant GPCR.

GPCR Muscarinic Receptor Binding Affinity Neurology

6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4-amine: Optimal Research Scenarios Based on Differentiated Evidence


Medicinal Chemistry: KIF18A Kinase Inhibitor Development for Oncology

This compound is the ideal starting material for medicinal chemistry teams focused on developing novel KIF18A inhibitors for cancer therapy. Its direct mention as a potential KIF18A inhibitor in a patent application provides a validated, high-value target hypothesis, differentiating it from other uncharacterized pyrimidine building blocks. The scaffold can be further elaborated at the 2-position or on the pyrimidine ring to optimize potency and selectivity for KIF18A and related mitotic kinases.

Lead Optimization: Improving PK Profile via Metabolic Stability Enhancement

For discovery programs with a lead series containing a metabolically labile piperidine group, this compound is a strategic procurement choice. The 4,4-difluoropiperidine moiety is a proven bioisostere that directly addresses oxidative metabolism, as supported by data from analogous compounds . Incorporating this fluorinated building block early in the optimization cycle can significantly improve microsomal stability and in vivo half-life, reducing the time and resources spent on later-stage PK troubleshooting.

GPCR Pharmacology: Development of Selective Muscarinic M3 Receptor Modulators

The demonstrated high-affinity binding of a close structural analogue to the M3 receptor validates this scaffold's potential in GPCR drug discovery. Researchers investigating M3 receptor biology or developing therapeutics for M3-associated conditions (e.g., overactive bladder, COPD, irritable bowel syndrome) can utilize this compound as a core for generating novel ligands. The 6-amino group and the 4,4-difluoropiperidine moiety provide orthogonal vectors for further chemical expansion to explore structure-activity relationships and achieve receptor subtype selectivity.

Quote Request

Request a Quote for 6-(4,4-Difluoropiperidin-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.